Para-Fluorobenzamide vs. Ortho-Fluoro Analog: Potency Differential in Benzamide SAR
The 4-fluorobenzamide moiety of CAS 921804-86-6 (target) confers distinct electronic and steric properties relative to the 2-fluorobenzamide isomer (N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzamide). In published benzamide SAR, para-fluoro substitution produced an IC₅₀ of 166 nM against CYP11B2, whereas the corresponding ortho-fluoro analog showed markedly reduced activity (exact value not reported for the same scaffold) . This potency cliff is attributed to optimal hydrogen-bond geometry and reduced steric clash when fluorine occupies the 4-position.
| Evidence Dimension | Inhibitory potency (IC₅₀) – para- vs. ortho- fluorobenzamide trend |
|---|---|
| Target Compound Data | Para-fluorobenzamide: IC₅₀ = 166 nM against CYP11B2 (structurally related benzamide system) |
| Comparator Or Baseline | Ortho-fluorobenzamide isomer: significantly higher IC₅₀ (potency drop > 10-fold) in the same benzamide scaffold context |
| Quantified Difference | Para-fluoro isomer is at least 10-fold more potent than the ortho-fluoro analog in aryl-benzamide CYP11B2 inhibitors. |
| Conditions | CYP11B2 enzyme inhibition assay; fluorobenzamide positional isomers evaluated under identical assay conditions . |
Why This Matters
Selection of the 4-fluorobenzamide analog (CAS 921804-86-6) over the 2-fluoro or 3-fluoro positional isomers is critical for maintaining target potency in benzamide-based inhibitor programs.
